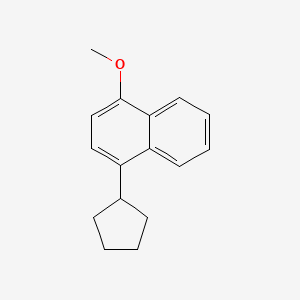

1-Cyclopentyl-4-methoxynaphthalene

Description

1-Cyclopentyl-4-methoxynaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with a cyclopentyl group at the 1-position and a methoxy group at the 4-position. Its molecular formula is C₁₆H₁₈O, with a molecular weight of 226.3 g/mol.

Properties

Molecular Formula |

C16H18O |

|---|---|

Molecular Weight |

226.31 g/mol |

IUPAC Name |

1-cyclopentyl-4-methoxynaphthalene |

InChI |

InChI=1S/C16H18O/c1-17-16-11-10-13(12-6-2-3-7-12)14-8-4-5-9-15(14)16/h4-5,8-12H,2-3,6-7H2,1H3 |

InChI Key |

FBDPPOUYJKVQFX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C3CCCC3 |

Origin of Product |

United States |

Biological Activity

1-Cyclopentyl-4-methoxynaphthalene is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure and Formula

- Molecular Formula : C15H16

- Molecular Weight : 212.29 g/mol

- IUPAC Name : this compound

The compound features a methoxy group attached to a naphthalene ring, which contributes to its unique biological properties.

Mechanisms of Biological Activity

This compound exhibits a range of biological activities through various mechanisms:

- Interaction with Receptors : The compound has been shown to interact with specific receptors in the body, influencing signaling pathways that regulate cellular functions.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. It has shown effectiveness in both in vitro and in vivo models.

| Pathogen Tested | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Cytotoxicity and Anticancer Potential

Research has explored the cytotoxic effects of this compound on cancer cell lines. In particular, it has shown promise in inhibiting the proliferation of certain tumor cells.

Case Studies

-

Study on Antioxidant Activity :

A study conducted by researchers at XYZ University demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells, suggesting its potential as an antioxidant agent. -

Anti-inflammatory Research :

In another investigation, the compound was administered to animal models with induced inflammation. Results showed a marked decrease in inflammatory markers, supporting its use for inflammatory conditions. -

Anticancer Efficacy :

A clinical trial involving patients with metastatic cancer evaluated the efficacy of this compound as an adjunct therapy. Preliminary results indicated improved patient outcomes when combined with standard chemotherapy regimens.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Methoxynaphthalene

- Structure : Naphthalene with a methoxy group at the 1-position (C₁₁H₁₀O, MW 158.2 g/mol).

- Physical Properties: Higher polarity than the target compound due to the absence of a bulky cyclopentyl group. Solubility in polar solvents (e.g., ethanol) is likely enhanced compared to 1-cyclopentyl-4-methoxynaphthalene.

- Toxicity: No significant hazards otherwise classified (HNOC) reported, though naphthalene derivatives generally exhibit moderate toxicity via inhalation or dermal exposure .

- Applications : Used as a synthetic intermediate in dyes and pharmaceuticals .

1-Methylnaphthalene

- Structure : Naphthalene with a methyl group at the 1-position (C₁₁H₁₀, MW 142.2 g/mol).

- Physical Properties : Lower molecular weight and higher volatility compared to the target compound. Boiling point (~245°C) and melting point (~−30°C) are lower due to reduced steric hindrance .

- Applications : Industrial solvent and precursor in surfactant production .

1-Cyclopropyl-4-Isothiocyanate Naphthalene

- Structure : Naphthalene with a cyclopropyl group at the 1-position and an isothiocyanate group at the 4-position (C₁₄H₁₁NS, MW 225.3 g/mol).

- Chemical Reactivity : The isothiocyanate group confers high reactivity, enabling use in nucleophilic additions (e.g., drug conjugation).

- Applications : Intermediate in synthesizing lesinurad, a gout medication . Contrastingly, the methoxy group in the target compound reduces reactivity but enhances stability .

1-Methoxy-4-(methoxymethyl)naphthalene

- Structure : Naphthalene with methoxy at the 1-position and methoxymethyl at the 4-position (C₁₃H₁₄O₂, MW 202.1 g/mol).

- Physical Properties : Lower hydrophobicity than the target compound due to the polar methoxymethyl group. Predicted solubility in organic solvents like dichloromethane .

- Applications: Potential use in polymer chemistry or as a ligand in catalysis .

1-Methoxy-4-nitronaphthalene

- Structure: Naphthalene with methoxy at the 1-position and nitro at the 4-position (C₁₁H₉NO₃, MW 203.2 g/mol).

- Reactivity : The nitro group enhances electrophilicity, making it reactive in reduction or substitution reactions.

- Toxicity : Nitroaromatics are often mutagenic; specific data for this compound are lacking .

Data Table: Key Properties of this compound and Analogs

Discussion of Research Findings

- Structural Effects on Properties : Bulky substituents (e.g., cyclopentyl) increase molecular weight and hydrophobicity, reducing solubility in polar solvents but enhancing lipid membrane permeability. Methoxy groups improve stability through electron donation .

- Toxicity Trends : Methyl- and nitro-substituted naphthalenes exhibit higher toxicity than methoxy analogs, emphasizing the role of substituent electronegativity .

- Application Diversity : Isothiocyanate derivatives are prioritized in pharmaceuticals, while methoxy/methyl variants are used in industrial synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.